![molecular formula C22H26N4OS B2428834 N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-29-3](/img/no-structure.png)

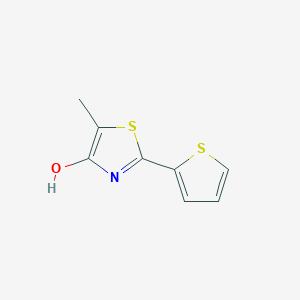

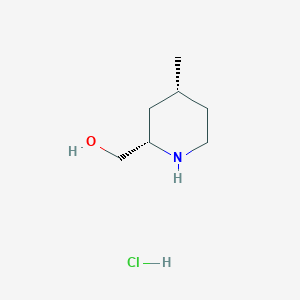

N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives, which have been found to have a wide range of biological activities. The synthesis of this compound involves several steps, and the resulting product has been studied for its biochemical and physiological effects.

科学的研究の応用

Synthesis and Anticancer Activity

A study by Abuelizz et al. (2017) highlights the synthesis of new quinazoline derivatives, including N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, and their evaluation for anticancer activity. These compounds demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB-231 cancer cell lines, with some compounds exhibiting more potent effects than gefitinib, a known anticancer agent. The study emphasizes the potential of these derivatives as anticancer agents, indicating the importance of structural modifications in enhancing biological activity (Abuelizz et al., 2017).

Antimicrobial Activity

Saravanan et al. (2015) synthesized a series of quinazolinone derivatives, exploring their antimicrobial potential. The compounds were tested against various human pathogenic microorganisms, showcasing effective antimicrobial activity. The study provides insights into the relationship between functional group variations and biological activity, underscoring the versatility of quinazoline derivatives in developing potential antimicrobials (Saravanan et al., 2015).

Synthesis Methodologies

Azizi and Edrisi (2017) developed a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the efficiency and simplicity of the synthesis process. This method's advantages include good to high yields and the ease of product isolation and purification, providing a valuable approach for synthesizing quinazoline derivatives with potential biological applications (Azizi & Edrisi, 2017).

Corrosion Inhibition

Jamil et al. (2018) investigated the use of Schiff bases derived from quinazoline compounds as corrosion inhibitors. These compounds, characterized by their stability and efficiency, were tested for mild steel corrosion inhibition in a corrosive acid environment. The study demonstrates the potential of quinazoline derivatives in industrial applications, such as corrosion protection, further extending the utility of these compounds beyond biomedical applications (Jamil et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves the reaction of 4-methylbenzylamine with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid, followed by coupling with 6-aminohexanoic acid and subsequent amide formation.", "Starting Materials": [ "4-methylbenzylamine", "2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid", "6-aminohexanoic acid", "coupling reagents", "solvents" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of coupling reagents and solvents to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then coupled with 6-aminohexanoic acid using coupling reagents and solvents to form the final product, N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

689266-29-3 |

分子式 |

C22H26N4OS |

分子量 |

394.54 |

IUPAC名 |

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28) |

InChIキー |

KUVNBXLFUYFDKH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)

![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428760.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)